molecular formula C48H65N13O10 B10849572 2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

Cat. No.: B10849572
M. Wt: 984.1 g/mol
InChI Key: FARKOIUETYEQIK-DBJXSMFVSA-N
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Description

JMV 1693 is a synthetic compound known for its role as a gastrin-releasing peptide receptor antagonist. Gastrin-releasing peptide receptors are involved in various physiological processes, including the regulation of gastrointestinal hormones, smooth muscle cell contraction, and epithelial cell proliferation. JMV 1693 has been studied for its potential therapeutic applications, particularly in the context of cancer research, due to its ability to inhibit the activity of gastrin-releasing peptide receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JMV 1693 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and isolation of the final product using chromatographic techniques.

Industrial Production Methods: Industrial production of JMV 1693 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for reaction monitoring and control. Key considerations include maintaining reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: JMV 1693 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

JMV 1693 has been extensively studied for its applications in various fields:

Mechanism of Action

JMV 1693 exerts its effects by binding to gastrin-releasing peptide receptors, thereby inhibiting their activity. This inhibition disrupts the downstream signaling pathways that regulate cell proliferation, hormone release, and other physiological processes. The molecular targets of JMV 1693 include the phospholipase C signaling pathway, which is activated by gastrin-releasing peptide receptors .

Properties

Molecular Formula

C48H65N13O10

Molecular Weight

984.1 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C48H65N13O10/c1-27(2)19-37(47(69)60-71)58-46(68)39(22-31-24-51-26-53-31)55-41(63)25-61-18-10-9-15-36(48(61)70)57-42(64)28(3)54-45(67)38(21-30-23-52-34-14-8-7-13-32(30)34)59-44(66)35(16-17-40(50)62)56-43(65)33(49)20-29-11-5-4-6-12-29/h4-8,11-14,23-24,26-28,33,35-39,52,71H,9-10,15-22,25,49H2,1-3H3,(H2,50,62)(H,51,53)(H,54,67)(H,55,63)(H,56,65)(H,57,64)(H,58,68)(H,59,66)(H,60,69)/t28?,33-,35?,36?,37-,38?,39?/m1/s1

InChI Key

FARKOIUETYEQIK-DBJXSMFVSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NO)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC=C5)N

Canonical SMILES

CC(C)CC(C(=O)NO)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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